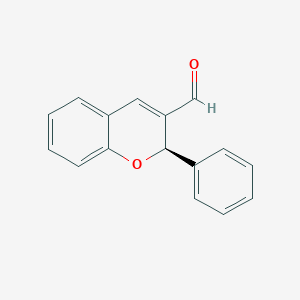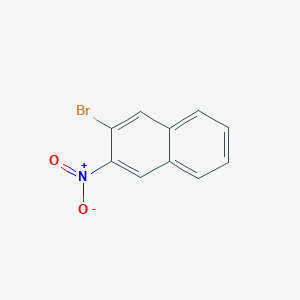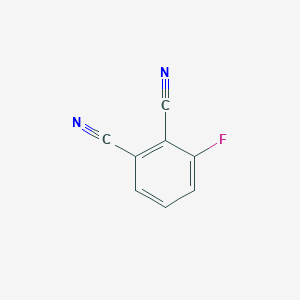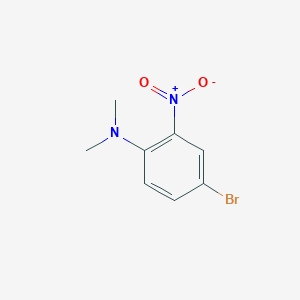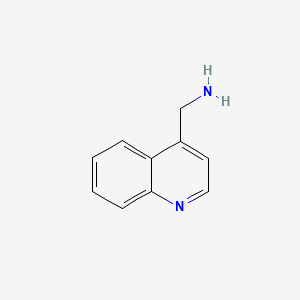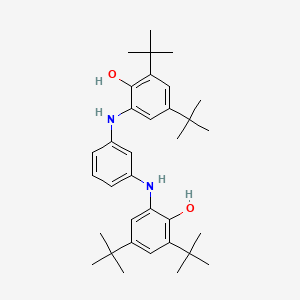
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol), commonly known as TBPD, is an organic compound with a wide range of applications in the medical and scientific fields. It is an antioxidant that can be used to protect against oxidative damage in cells and tissues, and has been studied for its potential to treat a variety of diseases. TBPD has been used in research to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of drugs and other compounds. In addition, TBPD has been studied for its potential to protect against cancer and other diseases.
Aplicaciones Científicas De Investigación
Catalytic Activities and Complex Formation
The compound is involved in synthesizing oxovanadium(V) complexes with tripodal bisphenolate and monophenolate ligands. These complexes exhibit catalytic activities, particularly in the epoxidation of cis-cyclooctene and the sulfoxidation of thioanisole or methyl-p-tolylsulfide using tert-butyl hydroperoxide (TBHP) or H2O2 as oxidants. These reactions underline the potential of the compound in catalysis, especially in oxidation reactions that are crucial in synthetic chemistry (Hossain et al., 2019).
Structural and Electronic Properties
Research on cobalt(III) complexes with electron-rich phenolato pentadentate ligands, where the compound acts as a bridging unit, has provided insights into the redox processes and electronic behavior dominated by phenolatecobalt charge transfer. This area of study opens up possibilities for designing materials with specific electronic properties, which could be relevant in areas like molecular electronics and photovoltaics (Allard et al., 2012).
Polymerization Initiators
Group 3 metal initiators with an [OSSO]-type bis(phenolate) ligand for the stereoselective polymerization of lactide monomers demonstrate the compound's utility in polymer science. The ability to influence the tacticity of polylactides through the design of the ligand system can have significant implications for developing biodegradable polymers with tailored properties (Kapelski et al., 2012).
Enzymatic Oxidative Polycondensation
The enzymatic oxidative polycondensation of a bisphenol derivative related to the compound using horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) as an oxidizer presents an environmentally friendly approach to synthesizing polymers. This method highlights the compound's relevance in sustainable chemistry and materials science, emphasizing green chemistry principles (Koçak et al., 2015).
Synthesis and Characterization
The synthesis and characterization of coordination polymers with the compound as a ligand have been explored, highlighting its role in forming structures with varying coordination numbers and biological activities. This research area underscores the potential of the compound in developing new materials with specific functions and activities (Younis, 2015).
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) | |
CAS RN |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

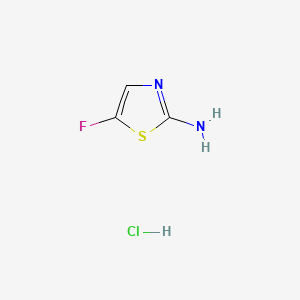
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
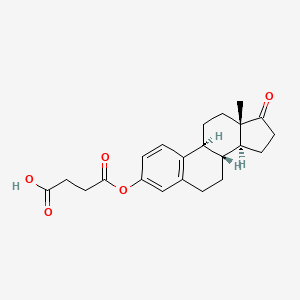
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
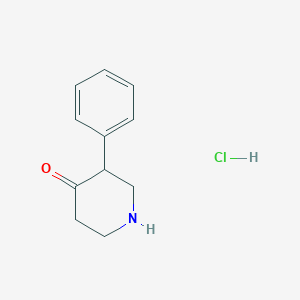
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
